Cas no 720667-91-4 (2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide)

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 720667-91-4
- 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide
- JS-2809
- AKOS005109117
- 2-(4-phenyl-1-piperazinyl)-N-(2,4,5-trifluorophenyl)acetamide
-
- インチ: 1S/C18H18F3N3O/c19-14-10-16(21)17(11-15(14)20)22-18(25)12-23-6-8-24(9-7-23)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,22,25)
- InChIKey: QORPZYPFGURMIW-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1NC(CN1CCN(C2C=CC=CC=2)CC1)=O)F)F
計算された属性
- せいみつぶんしりょう: 349.14019669g/mol
- どういたいしつりょう: 349.14019669g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618754-5mg |
2-(4-Phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |
720667-91-4 | 98% | 5mg |
¥573.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618754-1mg |
2-(4-Phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |
720667-91-4 | 98% | 1mg |
¥535.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618754-2mg |
2-(4-Phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |
720667-91-4 | 98% | 2mg |
¥619.00 | 2024-05-02 |
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamideに関する追加情報
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide
The compound CAS No 720667-91-4, also known as 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide, is a highly specialized chemical entity with significant potential in the field of drug discovery and development. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.
Structural Insights: The molecule consists of a piperazine ring substituted with a phenyl group at the 4-position and an acetamide group at the 1-position. The acetamide group is further substituted with a trifluorophenyl moiety at the N-position. This combination of structural elements contributes to the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the trifluorophenyl group enhances lipophilicity and stability, which are critical factors in drug design.
Biological Activity: Recent research has demonstrated that CAS No 720667-91-4 exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For instance, studies have shown its ability to inhibit kinases associated with cancer progression and inflammation. Additionally, the compound has shown promise in modulating ion channels, which are implicated in neurological disorders such as epilepsy and pain management.
Therapeutic Potential: The compound's versatility in targeting multiple biological systems underscores its potential in treating a wide range of conditions. For example, its anti-inflammatory properties make it a candidate for developing new treatments for autoimmune diseases. Furthermore, its ability to cross the blood-brain barrier suggests its applicability in neurodegenerative disorders.
Synthesis and Optimization: The synthesis of CAS No 720667-91-4 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and reduce costs, making large-scale production feasible. These advancements have facilitated further preclinical studies and clinical trials.
Safety and Toxicology: Preclinical safety assessments have revealed that CAS No 720667-91-4 exhibits a favorable safety profile with minimal toxicity at therapeutic doses. Long-term toxicity studies are currently underway to evaluate its suitability for chronic use in patients.
Future Directions: As research on CAS No 720667-91-4 continues to expand, there is growing interest in exploring its combinatorial effects with other therapeutic agents. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical practice. Additionally, computational modeling techniques are being employed to predict novel applications of this compound in unexplored therapeutic areas.
In conclusion, CAS No 720667-91-4, or 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide, represents a cutting-edge chemical entity with immense potential in advancing medical science. Its unique structure, coupled with robust biological activity and favorable pharmacokinetics, positions it as a promising candidate for future drug development.
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